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molecular formula C10H11ClO2 B1616835 2-(4-Chlorophenyl)butanoic acid CAS No. 29645-00-9

2-(4-Chlorophenyl)butanoic acid

Cat. No. B1616835
M. Wt: 198.64 g/mol
InChI Key: CVZHTBMFVPENFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05446039

Procedure details

4-Chlorobenzoyl propionic acid [Formula VII: R1 =R2 =R4 =H; R3 =Cl (49.94 g, 234.9 mM) was dissolved under nitrogen in 320 mL of triethylene glycol. To the stirred room temperature solution was added potassium hydroxide (44.5 g, 794 mM) followed by 98% hydrazine hydrate (29.0 g, 580.0 mM). The mixture was heated to reflux temperature (142° C.) for 2 hours. Water and hydrazine hydrate were distilled off at atmospheric pressure; the pot temperature rose to 195°-200° C. After 0.5 hours at 195°-200° C., the mixture was cooled to ambient temperature and diluted with 320 mL of water. The aqueous solution was poured into hydrochloric acid (200 mL, 6N) and further diluted with 200 mL of ice water. Upon standing a solid formed which was filtered off, washed with water and vacuum dried (25° C., 15 Pa) to render 43.61 g (93%) of white solid.
Name
4-Chlorobenzoyl propionic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Formula VII
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
44.5 g
Type
reactant
Reaction Step Three
Quantity
29 g
Type
reactant
Reaction Step Four
Quantity
320 mL
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:14]=[CH:13][C:5]([C:6]([CH:8]([CH3:12])C(O)=O)=O)=[CH:4][CH:3]=1.[OH-:15].[K+].O.NN.[CH2:20]([OH:29])COCCOCCO>>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([CH:6]([CH2:8][CH3:12])[C:20]([OH:29])=[O:15])=[CH:13][CH:14]=1 |f:1.2,3.4|

Inputs

Step One
Name
4-Chlorobenzoyl propionic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC=C(C(=O)C(C(=O)O)C)C=C1
Step Two
Name
Formula VII
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
44.5 g
Type
reactant
Smiles
[OH-].[K+]
Step Four
Name
Quantity
29 g
Type
reactant
Smiles
O.NN
Step Five
Name
Quantity
320 mL
Type
reactant
Smiles
C(COCCOCCO)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
142 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
DISTILLATION
Type
DISTILLATION
Details
Water and hydrazine hydrate were distilled off at atmospheric pressure
CUSTOM
Type
CUSTOM
Details
rose to 195°-200° C
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was cooled to ambient temperature
ADDITION
Type
ADDITION
Details
diluted with 320 mL of water
ADDITION
Type
ADDITION
Details
The aqueous solution was poured into hydrochloric acid (200 mL, 6N)
ADDITION
Type
ADDITION
Details
further diluted with 200 mL of ice water
CUSTOM
Type
CUSTOM
Details
formed which
FILTRATION
Type
FILTRATION
Details
was filtered off
WASH
Type
WASH
Details
washed with water and vacuum
CUSTOM
Type
CUSTOM
Details
dried (25° C., 15 Pa)

Outcomes

Product
Details
Reaction Time
0.5 h
Name
Type
Smiles
ClC1=CC=C(C=C1)C(C(=O)O)CC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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